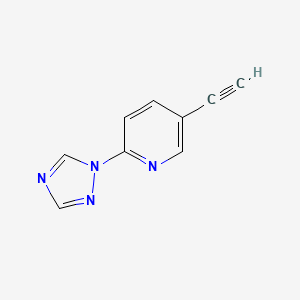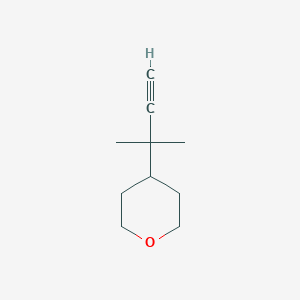![molecular formula C16H27Cl3N4O2 B15320073 2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the dimethylamino group: This step usually involves nucleophilic substitution reactions, where a dimethylamine source reacts with an appropriate leaving group on the tricyclic core.
Final amination and hydrochloride formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the tricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure and pharmacological properties.
Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways, providing insights into cellular mechanisms.
作用機序
The mechanism of action of 2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as the modulation of neurotransmitter release or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- **2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine dihydrochloride
- **2-{6-[3-(dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine monohydrochloride
Uniqueness
The trihydrochloride form of this compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds, which may have different pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C16H27Cl3N4O2 |
|---|---|
分子量 |
413.8 g/mol |
IUPAC名 |
3-[2-(2-aminoethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]-N,N-dimethylpropan-1-amine;trihydrochloride |
InChI |
InChI=1S/C16H24N4O2.3ClH/c1-19(2)6-3-7-20-13-11-15-14(21-8-9-22-15)10-12(13)18-16(20)4-5-17;;;/h10-11H,3-9,17H2,1-2H3;3*1H |
InChIキー |
JAHUWHXHSTUCEQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
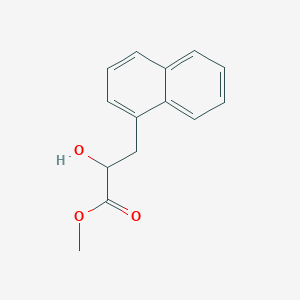
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
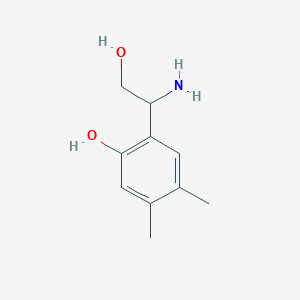
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
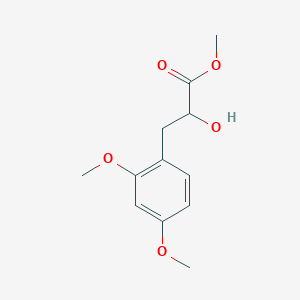
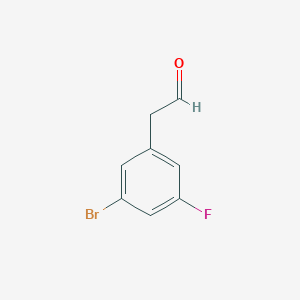
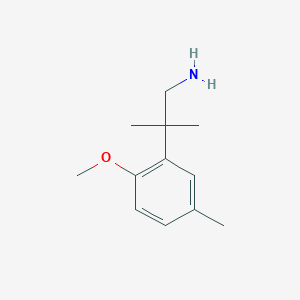

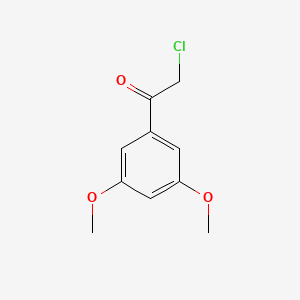
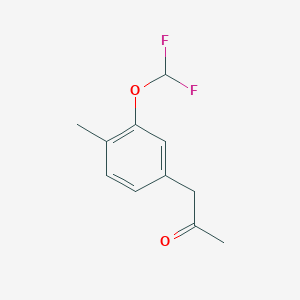
![1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)
